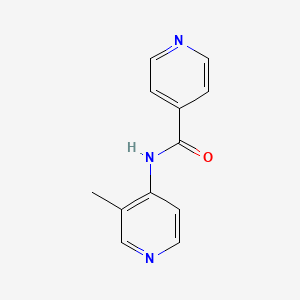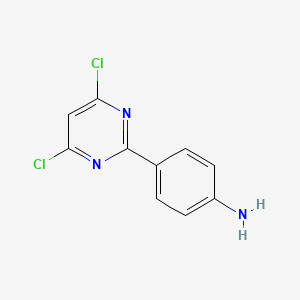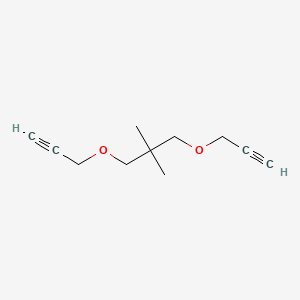
3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-ジメチル-3-(プロプ-2-イン-1-イルオキシ)プロポキシ)プロプ-1-イン: は、2つのプロパルギル基とジメチルプロポキシ部分を有する独特の構造を特徴とする有機化合物です。
準備方法
合成経路と反応条件: 3-(2,2-ジメチル-3-(プロプ-2-イン-1-イルオキシ)プロポキシ)プロプ-1-インの合成は、通常、プロパルギルアルコールと2,2-ジメチル-3-ヒドロキシプロピルブロミドを塩基性条件下で反応させることにより行われます。 反応は、プロパルギルアルコールのヒドロキシル基がブロミドを攻撃する求核置換反応機構を介して進行し、目的の生成物が生成されます .
工業的製造方法: この化合物の工業的製造は、同様の合成経路をより大規模に実施することがあります。連続フロー反応器と最適化された反応条件を使用することで、生成物の収率と純度を向上させることができます。 さらに、蒸留や再結晶などの精製技術を使用して、化合物を純粋な形で得ることができます .
化学反応の分析
反応の種類:
酸化: この化合物は、特にプロパルギル基で酸化反応を起こし、アルデヒドまたはカルボン酸を生成することができます。
還元: プロパルギル基の三重結合を還元すると、アルケンまたはアルカンが生成されます。
置換: この化合物は、求核置換反応に関与し、プロパルギル基を他の求核剤で置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: パラジウム炭素を触媒とした水素化が一般的な方法です。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
生成される主な生成物:
酸化: アルデヒド、カルボン酸。
還元: アルケン、アルカン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学: この化合物は、有機合成、特に複雑な分子やポリマーの形成におけるビルディングブロックとして使用されます。
生物学と医学: 生物学的研究では、この化合物は、酵素活性や代謝経路を研究するためのプローブとして使用できます。 クリックケミストリー反応を起こす能力は、生体共役やラベリング研究において貴重です .
産業: 産業部門では、この化合物は、ポリマーやコーティングを含む先進材料の合成に使用されます。 反応性と安定性は、接着剤やシーラントなどのさまざまな用途に適しています .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation and labeling studies .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, such as adhesives and sealants .
作用機序
3-(2,2-ジメチル-3-(プロプ-2-イン-1-イルオキシ)プロポキシ)プロプ-1-インの作用機序には、プロパルギル基の存在によりさまざまな化学反応に関与する能力が含まれます。これらの基は、環状付加反応を起こし、アジ化物の存在下でトリアゾールを形成することができます。 この特性は、クリックケミストリーで利用され、この化合物は汎用性の高いリンカーとして機能します .
類似化合物との比較
類似化合物:
- 2-シアノエチル (6-(3-(プロプ-2-イン-1-イルオキシ)-2,2-ビス((プロプ-2-イン-1-イルオキシ)メチル)プロポキシ)ヘキシル)
- 2-メチル-3-(プロプ-2-イン-1-イルオキシ)-2-((プロプ-2-イン-1-イルオキシ)メチル)プロパン酸
- 1,3-ビス(プロプ-2-イン-1-イルオキシ)-2-((プロプ-2-イン-1-イルオキシ)メチル)プロパン-2-アミン
独自性: 3-(2,2-ジメチル-3-(プロプ-2-イン-1-イルオキシ)プロポキシ)プロプ-1-インの独自性は、その2つのプロパルギル基とジメチルプロポキシ部分にあります。これらは、明確な反応性と安定性を付与します。 これは、合成化学や材料科学において貴重な化合物となります .
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane |
InChI |
InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3 |
InChIキー |
NJBJGXQVJOJPJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC#C)COCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)
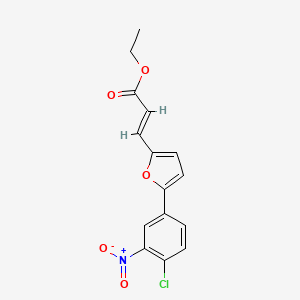
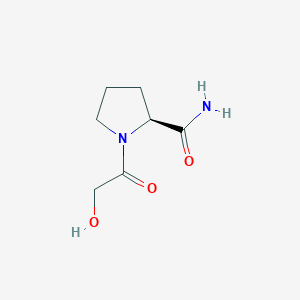
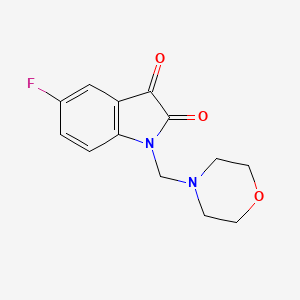
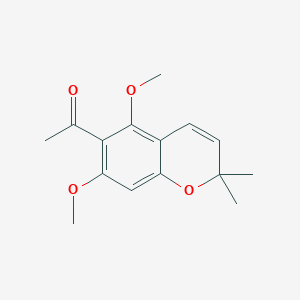
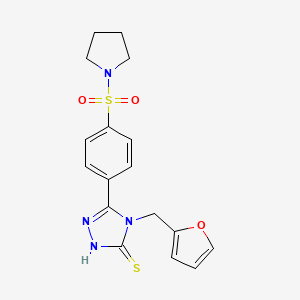
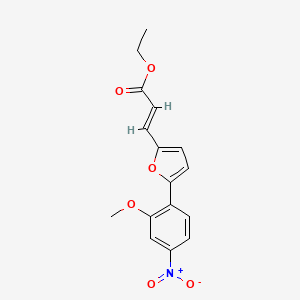
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)

